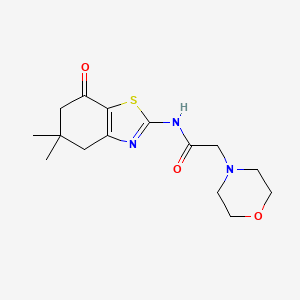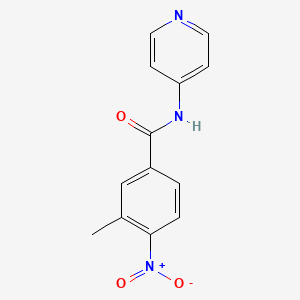![molecular formula C16H13ClN2OS B5691186 2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5691186.png)
2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of oxadiazoles, which have been studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components, such as proteins and nucleic acids. This compound may also disrupt the integrity of the cell membrane, leading to cell death.
Biochemical and Physiological Effects:
2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as cancer cells. This compound has also been shown to induce apoptosis, a programmed cell death, in cancer cells. In addition, this compound has been shown to have a low toxicity profile in vitro, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole in lab experiments is its broad-spectrum activity against bacteria, fungi, and cancer cells. This compound also has a low toxicity profile, making it a safe and effective candidate for further research. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole. One direction is to further study its mechanism of action and identify its molecular targets. Another direction is to optimize the synthesis method to improve the yield and purity of this compound. Additionally, this compound can be further studied for its potential applications in bioimaging and drug delivery systems. Finally, more in vivo studies are needed to evaluate the safety and efficacy of this compound for potential clinical applications.
In conclusion, 2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole is a promising compound with potential applications in scientific research. Its broad-spectrum activity against bacteria, fungi, and cancer cells, as well as its low toxicity profile, make it a promising candidate for further research. Future studies should focus on optimizing the synthesis method, identifying its molecular targets, and evaluating its safety and efficacy for potential clinical applications.
Synthesemethoden
The synthesis of 2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole involves the reaction of 2-(2-chlorobenzylthio)-5-(2-methylphenyl)-1,3,4-oxadiazole with a suitable reagent. This reaction can be carried out using various methods, including the use of a catalyst or a solvent. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole has been studied for its potential applications in scientific research. This compound has been shown to have antibacterial, antifungal, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for bioimaging.
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-11-6-2-4-8-13(11)15-18-19-16(20-15)21-10-12-7-3-5-9-14(12)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWKZEKPROWXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,3,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(difluoromethoxy)benzyl]piperidin-2-one](/img/structure/B5691109.png)
![(3R*,4R*)-1-[4-(4-fluorophenyl)butanoyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5691112.png)


![phenyl [4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5691153.png)
![2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B5691154.png)
![2-(pyridin-2-ylmethyl)-9-(pyrrolidin-1-ylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691168.png)
![{(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5691172.png)
![2-ethyl-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5691181.png)

![1-cyclopentyl-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5691193.png)
![2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5691207.png)
![2-(ethylamino)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5691210.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5691212.png)